molecular formula C17H18N2O5S2 B11661040 3-((4-Ethoxyphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine

3-((4-Ethoxyphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine

Katalognummer: B11661040
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: JUXRTAPUVUOTIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Ethoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is a complex organic compound that features a thiazolidine ring substituted with ethoxybenzenesulfonyl and nitrophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzenesulfonyl chloride with 2-(4-nitrophenyl)-1,3-thiazolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method with appropriate modifications for large-scale production, such as optimizing reaction conditions and using continuous flow reactors, could be feasible.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Ethoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

    Reduction: 3-(4-Aminobenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

    Hydrolysis: 3-(4-Ethoxybenzenesulfonic acid)-2-(4-nitrophenyl)-1,3-thiazolidine.

Wissenschaftliche Forschungsanwendungen

3-(4-Ethoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The sulfonyl and nitrophenyl groups may play a crucial role in binding to these targets, thereby modulating their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Methoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(4-Ethoxybenzenesulfonyl)-2-(4-aminophenyl)-1,3-thiazolidine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-(4-Ethoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethoxybenzenesulfonyl and nitrophenyl groups makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C17H18N2O5S2

Molekulargewicht

394.5 g/mol

IUPAC-Name

3-(4-ethoxyphenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine

InChI

InChI=1S/C17H18N2O5S2/c1-2-24-15-7-9-16(10-8-15)26(22,23)18-11-12-25-17(18)13-3-5-14(6-4-13)19(20)21/h3-10,17H,2,11-12H2,1H3

InChI-Schlüssel

JUXRTAPUVUOTIU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.